[4-({4-Amino-6-[(2,4-dimethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone
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Overview
Description
N2-(2,4-DIMETHOXYPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of methoxyphenyl and furan-carbonyl groups further enhances its reactivity and potential for diverse applications.
Preparation Methods
The synthesis of N2-(2,4-DIMETHOXYPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where 2,4-dimethoxyaniline reacts with the triazine core.
Attachment of the Furan-Carbonyl Piperazine: This step involves the reaction of furan-2-carbonyl chloride with piperazine, followed by coupling with the triazine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N2-(2,4-DIMETHOXYPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-(2,4-DIMETHOXYPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-(2,4-DIMETHOXYPHENYL)-6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The triazine core can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The methoxyphenyl and furan-carbonyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives, such as:
- N2-(2,4-Dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-(4-Methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
Properties
Molecular Formula |
C21H25N7O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[4-[[4-amino-6-(2,4-dimethoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C21H25N7O4/c1-30-14-5-6-15(17(12-14)31-2)23-21-25-18(24-20(22)26-21)13-27-7-9-28(10-8-27)19(29)16-4-3-11-32-16/h3-6,11-12H,7-10,13H2,1-2H3,(H3,22,23,24,25,26) |
InChI Key |
KBRUFKWNAFTISK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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